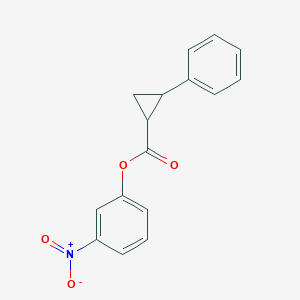![molecular formula C11H16N2O3S2 B5543739 4-[(3-甲基-1-哌啶基)磺酰基]-2-噻吩甲酰胺](/img/structure/B5543739.png)
4-[(3-甲基-1-哌啶基)磺酰基]-2-噻吩甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide is a chemical compound with a complex structure that includes a thiophene ring, a sulfonyl group, and a piperidine derivative
科学研究应用
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the piperidine derivative. The sulfonyl group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
化学反应分析
Types of Reactions
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
作用机制
The mechanism of action of 4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 4-(3-Methylpiperidin-1-yl)sulfonylphenylamine
- 4-(3-Methylpiperidin-1-yl)sulfonylaniline
Uniqueness
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features
属性
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-8-3-2-4-13(6-8)18(15,16)9-5-10(11(12)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUALYWBYJJIEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-({4-[(E)-(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)
![3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5543679.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)


![5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5543703.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
![METHYL 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZOATE](/img/structure/B5543726.png)
![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B5543733.png)
![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)
![4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)
